molecular formula C19H13Cl2N3OS B383112 1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone CAS No. 442865-52-3

1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone

Cat. No.: B383112
CAS No.: 442865-52-3
M. Wt: 402.3g/mol
InChI Key: CINGNIZRAFJBJN-UHFFFAOYSA-N
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Description

“1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are also considered as potential antiviral and anti-infective drugs .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H-NMR spectroscopy. The spectra show signals near δ 9.7-9.8 and 9.4-9.5 ppm, which are assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds, with meta and para positions leading to improved activity compared to the ortho position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR spectroscopy can provide information about the chemical environment of the hydrogen atoms in the molecule .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles is related to their ability to inhibit the polymerase activity of viral enzymes, reverse transcriptase (RT), integrase (IN), and protease (PR) .

Future Directions

Future research could focus on further exploring the biological activities of this compound, including its potential as an anticancer, antiviral, and anti-infective agent . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c1-11-8-18-22-23-19(24(18)16-5-3-2-4-13(11)16)26-10-17(25)12-6-7-14(20)15(21)9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINGNIZRAFJBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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